2-Bromo-3-methyl-5-(hydroxymethyl)pyridine

Description

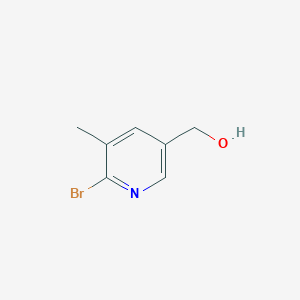

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is a pyridine derivative with a bromine atom at position 2, a methyl group at position 3, and a hydroxymethyl (-CH2OH) group at position 5. Its molecular formula is C7H8BrNO, and its molecular weight is 218.05 g/mol. The compound is structurally characterized by:

- Electron-withdrawing bromine at position 2, which directs electrophilic substitution reactions to the para and meta positions.

- Methyl group at position 3, providing steric bulk and moderate electron-donating effects.

- Hydroxymethyl group at position 5, enhancing polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs .

This compound is primarily used as a building block in pharmaceutical synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems . Its hydroxymethyl group offers a reactive site for further functionalization, such as oxidation to carboxylic acids or esterification .

Properties

IUPAC Name |

(6-bromo-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQSVIQMKNEXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine typically involves the bromination of 3-methyl-5-(hydroxymethyl)pyridine. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, yielding 2-hydroxy-3-methyl-5-(hydroxymethyl)pyridine.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: 2-hydroxy-3-methyl-5-(hydroxymethyl)pyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

Medicine: It is utilized in the design and synthesis of new drug candidates, especially those targeting central nervous system disorders.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substitution Patterns and Electronic Effects

The table below compares key structural and physicochemical properties of 2-bromo-3-methyl-5-(hydroxymethyl)pyridine with analogs:

Key Observations:

Polarity and Solubility: The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl or methoxy analogs, making it more soluble in polar solvents like water or ethanol .

Reactivity : Bromine at position 2 (meta to hydroxymethyl) deactivates the pyridine ring, directing cross-coupling reactions to positions 4 and 3. In contrast, 3-bromo-5-methoxypyridine (position 3 bromine) shows distinct regioselectivity in nucleophilic substitutions .

Hydrogen Bonding : The -CH2OH group enables hydrogen bonding, which stabilizes crystal structures (relevant in crystallography ) and enhances interactions with biological targets (e.g., enzymes in CNS drug candidates ).

Research Findings and Industrial Relevance

Pharmaceuticals : The compound’s structural flexibility makes it valuable in synthesizing Mcl-1 inhibitors for cancer therapy and CNS-active agents targeting serotonin receptors .

Materials Science : Methoxy and hydroxymethyl derivatives are explored in OLEDs due to their electron-transport properties .

Catalysis : Palladium complexes derived from bromopyridines are used in asymmetric catalysis, though the hydroxymethyl group’s steric effects require optimization .

Biological Activity

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is a pyridine derivative with the molecular formula and a molecular weight of 202.05 g/mol. This compound is characterized by a bromine atom at the 2-position, a methyl group at the 3-position, and a hydroxymethyl group at the 5-position of the pyridine ring. While specific biological activities of this compound are not extensively documented, its derivatives have been explored for potential pharmacological properties.

The compound can be synthesized through various methods, often involving nucleophilic substitution reactions due to the reactivity of the bromine substituent. The presence of both the bromine and hydroxymethyl groups enhances its potential for diverse chemical reactions.

Common Reactions

- Oxidation : Can lead to the formation of pyridine N-oxide derivatives.

- Reduction : The bromine substituent can be reduced to form other functional groups.

- Substitution : The bromine atom can be substituted with nucleophiles like amines or thiols.

Biological Activity

The biological activity of this compound primarily stems from its structural features that allow interaction with various biological targets. Here are some notable findings:

Pharmacological Applications

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-methylpyridine | CHBrN | Lacks hydroxymethyl group; simpler structure |

| 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | CHBrNO | Contains an amino group; different reactivity |

| 2-Bromo-3-nitro-5-methylpyridine | CHBrNO | Contains a nitro group; different electronic properties |

| 4-Bromo-3-methylpyridine | CHBrN | Bromine at a different position; alters reactivity |

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on its derivatives suggests promising biological activities:

- Anticancer Activity : Some derivatives have demonstrated inhibitory effects on cancer cell lines, indicating potential applications in oncology .

- Antiviral Properties : Research has indicated that certain pyridine derivatives can inhibit viral replication, suggesting that modifications to the structure may enhance antiviral efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.